molecular formula C11H14N4O B13878000 N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine

N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine

Katalognummer: B13878000
Molekulargewicht: 218.26 g/mol
InChI-Schlüssel: RBDNHFXUULLMLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound with a unique structure that combines elements of quinoxaline and oxazoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable quinoxaline derivative with an appropriate oxazoline precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline and oxazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline and oxazoline compounds.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline and oxazoline derivatives with hydroxyl, carbonyl, or carboxyl groups, while reduction reactions may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.

Wirkmechanismus

The mechanism of action of N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine can be compared with other similar compounds, such as:

    Quinoxaline derivatives: These compounds share the quinoxaline core structure and may have similar chemical and biological properties.

    Oxazoline derivatives: These compounds contain the oxazoline ring and may exhibit similar reactivity and applications.

    Hybrid compounds: Other hybrid compounds that combine elements of quinoxaline and oxazoline may have comparable properties and uses.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C11H14N4O

Molekulargewicht

218.26 g/mol

IUPAC-Name

N-(5,6,7,8-tetrahydroquinoxalin-5-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N4O/c1-2-8-10(13-5-4-12-8)9(3-1)15-11-14-6-7-16-11/h4-5,9H,1-3,6-7H2,(H,14,15)

InChI-Schlüssel

RBDNHFXUULLMLD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=NC=CN=C2C1)NC3=NCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.